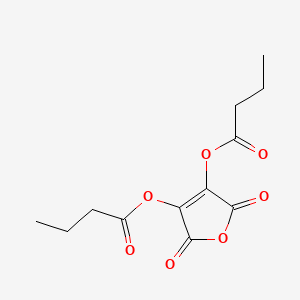

Maleic anhydride, dihydroxy-, dibutyrate

Description

Contextualization within Cyclic Anhydride (B1165640) and Ester Chemistry

Cyclic anhydrides are a well-established class of reagents in organic synthesis, prized for their utility as acylating agents. The five-membered ring of maleic anhydride, in particular, is rendered highly reactive by the presence of an endocyclic double bond, which enhances the electrophilicity of the carbonyl carbons. The introduction of two hydroxyl groups to this ring system, as in dihydroxymaleic anhydride, fundamentally alters its electronic properties and potential reaction pathways.

The esterification of maleic anhydride itself with alcohols is a well-documented process that typically proceeds in two stages. The first, rapid and often non-catalytic, involves the formation of a monoester. The second, slower and usually requiring a catalyst, leads to the formation of the diester. researchgate.net This two-step reactivity pattern provides a foundational understanding for the synthesis of compounds like dihydroxymaleic anhydride dibutyrate, although the presence of the dihydroxy groups introduces additional complexity.

Historical Development of Dihydroxymaleic Acid Chemistry

The journey to understanding dihydroxymaleic anhydride derivatives begins with the history of its parent compound, dihydroxymaleic acid. This compound was first synthesized by H. J. H. Fenton in 1894 through the oxidation of tartaric acid using what is now known as Fenton's reagent, a solution of hydrogen peroxide and a ferrous salt. allenpress.com This reaction, which produces dihydroxymaleic acid, was a significant discovery in the late 19th century. allenpress.comacs.org

Further foundational work was carried out by J. U. Nef, who also reported on its preparation from tartaric acid in 1907. allenpress.com Early studies revealed that dihydroxymaleic acid is a crystalline solid that is soluble in water. allenpress.com The historical preparation of dihydroxymaleic acid laid the groundwork for the eventual synthesis and study of its derivatives, including its anhydride and the corresponding esters. The challenges in early preparations included low yields, which were later understood to be a result of the inactivation of the catalyst by the acidic product itself. cdnsciencepub.com

Role of Butyrate (B1204436) Esterification in Modulating Anhydride Reactivity

The esterification of the hydroxyl groups of dihydroxymaleic anhydride with butyric acid to form "Maleic anhydride, dihydroxy-, dibutyrate" has a profound impact on the molecule's reactivity. The introduction of the two butyrate chains modulates the inherent reactivity of the anhydride ring through a combination of steric and electronic effects.

Steric Hindrance: The butyl chains of the ester groups introduce significant steric bulk around the electrophilic carbonyl centers of the anhydride. This steric hindrance can impede the approach of nucleophiles, thereby reducing the rate of reactions such as hydrolysis or aminolysis compared to unsubstituted or less substituted cyclic anhydrides. The longer the alkyl chain of the ester, the more pronounced this hydrophobic shielding effect becomes, which can enhance the stability of the anhydride ring towards hydrolysis. nih.govacs.org

The presence of hydrophobic side chains, such as the butyrate groups, has been shown in related poly(ester-anhydride) systems to hinder hydrolytic cleavage of the anhydride bond, thereby increasing the stability of the polymer. acs.orgacs.org This principle can be extrapolated to the monomeric "this compound," suggesting that the butyrate esters play a crucial role in protecting the highly reactive anhydride functionality.

The esterification process itself, particularly when forming diesters from anhydrides, is influenced by reaction conditions. While the formation of the monoester from maleic anhydride and an alcohol is typically rapid, the subsequent reaction to form the diester is slower and often requires acidic catalysts. researchgate.net Kinetic studies on the esterification of maleic anhydride with butanols have shown the reaction to be second order with respect to both the acid and the alcohol in the presence of an acid catalyst. These findings provide a basis for understanding the synthetic considerations for producing "this compound."

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Highly reactive cyclic anhydride with an endocyclic double bond. wikipedia.org |

| Dihydroxymaleic Acid | C₄H₄O₆ | 148.07 | The parent diacid, historically prepared from tartaric acid. allenpress.com |

| Butyric Acid | C₄H₈O₂ | 88.11 | The carboxylic acid used for the esterification of the hydroxyl groups. |

| Tartaric Acid | C₄H₆O₆ | 150.09 | The historical precursor to dihydroxymaleic acid. allenpress.com |

Structure

3D Structure

Properties

CAS No. |

132-82-1 |

|---|---|

Molecular Formula |

C12H14O7 |

Molecular Weight |

270.23 g/mol |

IUPAC Name |

(4-butanoyloxy-2,5-dioxofuran-3-yl) butanoate |

InChI |

InChI=1S/C12H14O7/c1-3-5-7(13)17-9-10(12(16)19-11(9)15)18-8(14)6-4-2/h3-6H2,1-2H3 |

InChI Key |

SMFDSCCTAOVFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Maleic Anhydride, Dihydroxy , Dibutyrate

Precursor Synthesis and Purification Strategies

The primary precursor for the target molecule is dihydroxymaleic anhydride (B1165640) or its acid form, dihydroxymaleic acid. The synthesis of these precursors is not trivial, as dihydroxymaleic anhydride is known to be unstable. A common route to dihydroxymaleic acid involves the oxidation of tartaric acid. For instance, the reaction of tartaric acid with oxidizing agents can yield the dihydroxy intermediate. Another potential pathway involves the palladium-catalyzed oxidative carbonylation of terminal alkynes, which can produce maleic anhydrides or acids. researchgate.net

Once the crude precursor, such as maleic anhydride, is synthesized, purification is critical to remove impurities that could interfere with subsequent esterification reactions. wikipedia.org Common impurities include unreacted starting materials, byproducts like fumaric acid, and color bodies. google.comgoogle.com

Purification techniques for anhydride precursors include:

Vacuum Distillation: This is a primary industrial method for purifying maleic anhydride. researchgate.net By performing the distillation under reduced pressure, the boiling point is lowered, preventing thermal degradation of the compound. researchgate.net The process can be run as a batch or continuous operation, often involving a forecut to remove low-boiling impurities and a heartcut to collect the purified product. google.com

Fractional Distillation: To achieve high purity, multi-stage distillation columns are employed. This allows for a more precise separation of the anhydride from impurities with close boiling points. bcrec.idresearchgate.net

Crystallization: Recrystallization from an appropriate solvent is another effective method for purifying the acid precursor, dihydroxymaleic acid. This technique relies on the differences in solubility between the desired compound and its impurities at different temperatures.

Heat Treatment: In some processes, crude maleic anhydride is maintained at elevated temperatures (e.g., 130-200°C) for a period to convert impurities into products with significantly different volatilities, making subsequent separation by vaporization more effective. google.com

The choice of purification strategy depends on the nature of the impurities, the required purity level of the final product, and the scale of the operation.

Esterification Techniques for the Dihydroxymaleic Anhydride Core

Esterification of the dihydroxy-maleic core is the key step in forming the dibutyrate derivative. This involves reacting the two hydroxyl groups with a butyrylating agent. The reaction can be approached through several methods, primarily direct esterification or transesterification. zbaqchem.comlibretexts.org

Direct esterification, often referred to as Fischer esterification, involves reacting the dihydroxymaleic acid precursor with an excess of butyric acid in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction towards the formation of the diester, water must be continuously removed from the reaction mixture, typically through azeotropic distillation.

The reaction proceeds in two stages: the formation of the monoester followed by the slower formation of the diester. The use of excess butyric acid can help to increase the reaction rate and push the equilibrium towards the desired product. researchgate.net

Transesterification is an alternative route that involves the reaction of the dihydroxymaleic precursor with a butyl ester, such as butyl acetate (B1210297) or a dialkyl dicarbonate (B1257347) like di-t-butyl dicarbonate. researchgate.net This method can be advantageous as it may proceed under milder conditions compared to direct esterification and avoids the production of water, simplifying the process.

The reaction is catalyzed by either an acid or a base. The choice of catalyst and reaction conditions is crucial to prevent side reactions and ensure a high conversion rate to the desired dibutyrate ester.

The selection of an appropriate catalyst is critical for achieving efficient esterification. zbaqchem.com Catalysts increase the reaction rate by activating the carbonyl group of the acid or anhydride. researchgate.net Both homogeneous and heterogeneous catalysts are employed in these reactions.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Methane sulfonic acid | High activity, low cost | Difficult to separate from product, corrosive, potential for side reactions |

| Heterogeneous Acid Catalysts | Ion-exchange resins (e.g., Dowex 50WX8), Zeolites, Phosphotungstic acid | Easily separated and recycled, less corrosive, can offer higher selectivity | Lower activity than homogeneous catalysts, potential for mass transfer limitations |

| Organometallic Catalysts | Tetrabutyl titanate, Tetrabutyl zirconate | High activity, used in industrial processes | Can be slow, sensitive to water, potential for metal contamination in product |

| Lewis Acid Catalysts | Magnesium chloride (MgCl₂) | Can be used under mild conditions, effective for specific reactions like with dicarbonates | Substrate-specific, may require anhydrous conditions |

The table above summarizes various catalytic systems used in esterification reactions relevant to the synthesis of Maleic Anhydride, Dihydroxy-, Dibutyrate.

Phosphotungstic acid has been shown to be a highly active and selective catalyst for some esterifications. Heterogeneous catalysts like Dowex resins are attractive from a process standpoint due to their ease of separation and reusability. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperature increases the reaction rate but can also lead to side reactions, decomposition, and color formation. | Operate at the lowest temperature that provides a reasonable reaction rate. For maleate (B1232345) synthesis, temperatures typically range from 383–413 K (110–140°C). ppor.az |

| Molar Ratio of Reactants | An excess of the alcohol or butyric acid can shift the equilibrium toward product formation, increasing the conversion of the limiting reactant. | Use a molar ratio of alcohol/acid to anhydride of 2.2:1 to 5:1 or higher to maximize yield. ppor.az |

| Catalyst Concentration | Increasing catalyst concentration generally increases the reaction rate. However, excessive amounts can lead to unwanted side reactions and increase purification challenges. | The optimal concentration is typically a small percentage of the total reaction mass (e.g., 0.5-2 wt%). This provides a balance between reaction speed and selectivity. |

| Removal of Water | In direct esterification, the presence of water inhibits the forward reaction. | Continuous removal of water via azeotropic distillation (using a solvent like toluene (B28343) or xylene) or by operating under a vacuum is essential for achieving high conversion. |

| Reaction Time | Sufficient time is needed to reach equilibrium or complete the reaction. | Monitor the reaction progress by measuring the acid number of the mixture. The reaction is typically stopped when the acid number reaches a constant low value. researchgate.net |

The table above outlines key parameters and strategies for optimizing the synthesis of this compound.

Numerical analysis and response surface methodology can be employed to systematically study the effects of these variables and determine the optimal operating conditions for achieving the highest desirability in terms of yield and purity. mdpi.com

Scalability Analysis of Synthetic Routes

Translating a synthetic route from a laboratory setup to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key considerations for scalability include:

Process Type (Batch vs. Continuous): While laboratory syntheses are often performed in batch reactors, continuous processes are generally more efficient and economical for large-scale production. ppor.az Continuous stirred-tank reactors (CSTRs) or fixed-bed reactors (for heterogeneous catalysts) can be employed.

Heat Management: Esterification reactions are often exothermic. bcrec.id On a large scale, the heat generated can be significant, requiring efficient heat exchange systems to maintain optimal reaction temperatures and prevent thermal runaways. Recovered heat can be used to improve the energy efficiency of the plant. rsc.org

Mass Transfer: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. ppor.az Reactor design and agitation must be optimized to overcome these mass transfer limitations.

Downstream Processing and Purification: The separation and purification of the final product become more complex at scale. Large-scale distillation columns, crystallizers, and filtration units are required. bcrec.id Efficient recovery and recycling of solvents and excess reactants are crucial for minimizing waste and improving process economics.

Automation and Control: Industrial-scale processes rely on sophisticated control systems to monitor and regulate parameters like temperature, pressure, flow rates, and pH. This ensures consistent product quality and safe operation.

Economic and Environmental Factors: The cost and availability of raw materials (e.g., tartaric acid, butyric acid, catalysts) are major factors. rsc.org Furthermore, a life cycle assessment (LCA) is often conducted to evaluate the environmental impact of the process, including energy consumption, greenhouse gas emissions, and waste generation. rsc.org

A thorough analysis of these factors is essential for the successful scale-up of the synthesis of this compound from the laboratory to industrial production.

Advanced Spectroscopic and Structural Elucidation of Maleic Anhydride, Dihydroxy , Dibutyrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Maleic anhydride (B1165640), dihydroxy-, dibutyrate, the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, would provide definitive evidence of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of Maleic anhydride, dihydroxy-, dibutyrate is expected to be relatively simple, reflecting the symmetry of the molecule. The key resonances would arise from the methine protons of the tartaric acid backbone and the protons of the two butyrate (B1204436) ester groups.

Methine Protons (CH-O): The two methine protons are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift would be significantly downfield due to the deshielding effects of the adjacent oxygen atoms of the anhydride and the butyrate groups. A predicted chemical shift would be in the range of 5.5-6.0 ppm.

Butyrate Protons: The protons of the two butyrate groups would give rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) group.

A sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group.

A triplet for the methylene (CH₂) group adjacent to the carbonyl group.

Based on known data for similar butyrate esters, the following chemical shifts can be predicted:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methine (CH-O) | 5.5 - 6.0 | Singlet | 2H |

| Butyrate α-CH₂ | 2.4 - 2.6 | Triplet | 4H |

| Butyrate β-CH₂ | 1.6 - 1.8 | Sextet | 4H |

| Butyrate γ-CH₃ | 0.9 - 1.1 | Triplet | 6H |

The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the anhydride carbonyls and another for the ester carbonyls. Anhydride carbonyls typically resonate at a lower field (higher ppm) than ester carbonyls.

Methine Carbons (CH-O): The two equivalent methine carbons would appear as a single peak, shifted downfield due to the attached oxygen atoms.

Butyrate Carbons: The carbons of the butyrate chains would show three distinct signals.

| Carbon | Predicted Chemical Shift (ppm) |

| Anhydride C=O | 165 - 170 |

| Ester C=O | 170 - 175 |

| Methine C-O | 75 - 80 |

| Butyrate α-CH₂ | 35 - 40 |

| Butyrate β-CH₂ | 18 - 22 |

| Butyrate γ-CH₃ | 13 - 15 |

To confirm the assignments and establish the connectivity between protons and carbons, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the coupled protons within the butyrate chains (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃). No correlation would be expected for the singlet methine protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (2-3 bond) correlations. Key correlations would be expected between the methine protons and the anhydride and ester carbonyl carbons, as well as between the α-CH₂ protons of the butyrate group and the ester carbonyl carbon. This would definitively link the butyrate groups to the tartaric anhydride core.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS would be used to determine the exact molecular weight of this compound and to deduce its fragmentation pattern, which can provide further structural confirmation. The molecular formula is C₁₂H₁₆O₈, with an expected monoisotopic mass of approximately 288.0845 g/mol .

The fragmentation in the mass spectrometer would likely proceed through the following pathways:

Loss of a butyryloxy group (-OCOC₃H₇): This would result in a significant fragment ion.

Loss of a butanoyl radical (•COC₃H₇): Another plausible fragmentation pathway.

Cleavage of the anhydride ring: This could lead to the loss of CO and CO₂.

Sequential loss of the butyrate side chains.

A predicted fragmentation table is presented below:

| m/z (predicted) | Possible Fragment | Formula |

| 288.0845 | [M]⁺ | [C₁₂H₁₆O₈]⁺ |

| 217.0501 | [M - COC₃H₇]⁺ | [C₉H₉O₇]⁺ |

| 201.0552 | [M - OCOC₃H₇]⁺ | [C₈H₉O₆]⁺ |

| 145.0239 | [M - 2 COC₃H₇ + H]⁺ | [C₅H₅O₅]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by the stretching vibrations of the carbonyl groups.

Anhydride C=O Stretching: Cyclic anhydrides show two characteristic C=O stretching bands due to symmetric and asymmetric stretching. For a five-membered ring anhydride, these are typically found at high wavenumbers.

Ester C=O Stretching: A strong absorption band is expected for the carbonyl group of the butyrate esters.

C-O Stretching: Strong bands corresponding to the C-O bonds of the anhydride and ester groups would also be present.

C-H Stretching: Vibrations from the C-H bonds of the methine and butyrate groups would appear in their usual region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (anhydride, symmetric) | 1850 - 1870 | Strong |

| C=O Stretch (anhydride, asymmetric) | 1780 - 1800 | Very Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-O Stretch (anhydride and ester) | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. Based on studies of similar tartaric acid derivatives, such as (R,R)-Tartaric Acid Dimethyl Diester, some predictions about the solid-state conformation can be made.

The molecule would likely adopt a conformation that minimizes steric hindrance between the two bulky butyrate groups. The five-membered anhydride ring is nearly planar. The relative orientation of the two butyrate groups (syn or anti) would be determined by a combination of intramolecular steric effects and intermolecular packing forces in the crystal lattice. The crystal packing would likely be influenced by dipole-dipole interactions between the polar carbonyl groups of neighboring molecules. The chirality inherited from tartaric acid would dictate the space group of the crystal.

Chiroptical Spectroscopy (e.g., VCD) for Stereochemical Information

While direct experimental data on the chiroptical spectroscopy of this compound is not extensively available in the public domain, the application of techniques such as Vibrational Circular Dichroism (VCD) is highly relevant for the stereochemical elucidation of this chiral molecule. The presence of stereocenters in the dihydroxy- component of the molecule makes VCD a powerful tool for determining its absolute configuration.

Vibrational Circular Dichroism measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration and conformation of molecules in solution. rsc.org For a molecule like this compound, VCD can provide detailed information about the spatial arrangement of its atoms.

The process of stereochemical determination using VCD involves a synergistic approach between experimental measurement and quantum chemical calculations. nih.gov An experimental VCD spectrum of a sample of this compound would be recorded. Subsequently, theoretical VCD spectra for the possible enantiomers (e.g., R,R and S,S configurations at the stereocenters) would be calculated using computational methods like Density Functional Theory (DFT). By comparing the experimentally measured spectrum with the calculated spectra for the different stereoisomers, the absolute configuration of the sample can be unambiguously assigned. researchgate.net The enantiomer whose calculated spectrum matches the experimental one is identified as the correct absolute configuration.

The VCD spectrum provides information on the vibrational modes of the molecule. For this compound, key vibrational bands, such as the carbonyl (C=O) stretching modes of the anhydride and butyrate groups, as well as C-O and C-H stretching and bending modes, would be expected to show VCD signals. The sign and intensity of these signals are highly sensitive to the molecule's three-dimensional structure.

To illustrate the type of data obtained from a VCD analysis, a hypothetical data table is presented below. This table outlines the expected prominent vibrational frequencies and their corresponding hypothetical VCD signals for a specific enantiomer of this compound.

Hypothetical VCD Data for an Enantiomer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Molar Absorptivity (ε) | VCD Intensity (Δε) |

|---|---|---|---|

| C=O stretch (anhydride, symmetric) | 1850 | 550 | +1.5 |

| C=O stretch (anhydride, asymmetric) | 1780 | 700 | -2.8 |

| C=O stretch (dibutyrate) | 1745 | 650 | +3.2 |

| C-O-C stretch (anhydride) | 1230 | 400 | -1.1 |

Note: The data in this table is hypothetical and serves to illustrate the nature of VCD spectral information. Actual values would need to be determined through experimental measurement and computational analysis.

Chemical Reactivity and Mechanistic Studies of Maleic Anhydride, Dihydroxy , Dibutyrate

Hydrolytic Degradation Pathways and Kinetics

Maleic anhydride (B1165640) readily undergoes hydrolysis in the presence of water to form maleic acid. wikipedia.orgzbaqchem.com This reaction is typically rapid and involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to ring-opening. The presence of the dihydroxy- and dibutyrate substituents would likely influence the rate of hydrolysis due to steric and electronic effects, but specific kinetic data for this derivative are not available.

Nucleophilic Acyl Substitution Reactions at Ester and Anhydride Centers

The anhydride and ester functionalities are susceptible to nucleophilic acyl substitution. masterorganicchemistry.comsketchy.com Anhydrides are generally more reactive than esters towards nucleophiles. sketchy.comyoutube.com Reactions proceed via a tetrahedral intermediate formed by the attack of a nucleophile on a carbonyl carbon. sketchy.comlibretexts.org For "Maleic anhydride, dihydroxy-, dibutyrate," a nucleophile could attack either the anhydride carbonyls or the ester carbonyls of the dibutyrate groups. The relative reactivity would depend on the specific nucleophile and reaction conditions.

Reactivity Towards Alcohols, Amines, and Thiols

Alcohols: Maleic anhydride reacts with alcohols to form monoesters, and with an excess of alcohol and a catalyst, can form diesters. koyonchem.comppor.azzbaqchem.com The reaction is an esterification process where the alcohol acts as a nucleophile. koyonchem.comzbaqchem.com

Amines: The reaction with primary and secondary amines is typically vigorous, leading to the formation of maleamic acids. zbaqchem.comgoogle.com These intermediates can then be dehydrated to form maleimides if a primary amine is used. zbaqchem.com Secondary amines form stable maleamic acid derivatives. researchgate.netepa.gov Tertiary amines can act as catalysts, sometimes leading to exothermic decomposition at elevated temperatures. noaa.gov

Thiols: Thiols can react with maleic anhydride via a Michael addition across the double bond, especially under neutral or slightly basic conditions, to form a thioether bond. mdpi.com Another pathway involves the ring-opening of the anhydride by the thiol to form a thioester. nih.govnih.gov

Cycloaddition Reactions Involving the Maleic Anhydride Moiety

The electron-withdrawing nature of the anhydride group makes the double bond of maleic anhydride an excellent dienophile in Diels-Alder reactions. wikipedia.orgzbaqchem.comfiveable.me It readily reacts with conjugated dienes to form cyclohexene (B86901) derivatives. chemistry-online.com Maleic anhydride can also participate in [2+2] photocycloaddition reactions with alkenes, alkynes, and other unsaturated compounds, typically in the presence of a photosensitizer, to form cyclobutane (B1203170) rings. wikipedia.orgrsc.orgresearchgate.net

Thermal Stability and Decomposition Mechanisms

The thermal stability of maleic anhydride can be influenced by impurities. douwin-chem.com In a pure state, it decomposes at high temperatures, but this temperature can be significantly lowered by the presence of catalysts such as alkali metal ions or amines. douwin-chem.com The decomposition can be violently exothermic, releasing carbon dioxide. noaa.gov The thermal degradation of polymers grafted with maleic anhydride has been studied, showing complex mechanisms that can involve chain scission and crosslinking. researchgate.net Specific data for "this compound" is not available.

Behavior in Presence of Lewis Acids and Bases

Lewis acids can coordinate with the carbonyl oxygens of the anhydride, increasing its electrophilicity and potentially catalyzing reactions such as Diels-Alder cycloadditions or Friedel-Crafts type reactions. Lewis bases, particularly strong bases like alkali metal hydroxides or certain amines, can catalyze exothermic decomposition reactions, especially at temperatures above 150°C. noaa.gov

Polymerization Potentials and Oligomerization Pathways

Maleic anhydride can undergo homopolymerization, although it is generally considered difficult to initiate. google.comresearchgate.net It more readily participates in copolymerization with a variety of electron-rich vinyl monomers, often forming alternating copolymers. lew.ro The anhydride functionality in the resulting polymer can then be used for further modifications, such as grafting. arxiv.org

Theoretical and Computational Chemistry of Maleic Anhydride, Dihydroxy , Dibutyrate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules. For Maleic anhydride (B1165640), dihydroxy-, dibutyrate, methods like Density Functional Theory (DFT) can provide a detailed understanding of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals dictate the molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

For Maleic anhydride, dihydroxy-, dibutyrate, the presence of electron-donating dihydroxy groups and electron-withdrawing dibutyrate groups on the maleic anhydride core significantly influences the energy and localization of the frontier orbitals. The dihydroxy groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted maleic anhydride. Conversely, the ester functionalities (dibutyrate) would lower the energy of the LUMO, enhancing its electrophilic character. The HOMO-LUMO energy gap is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies of Maleic Anhydride and its Dihydroxy-, Dibutyrate Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Maleic Anhydride | -9.5 | -1.5 | 8.0 |

| This compound | -8.2 | -2.0 | 6.2 |

Note: The values for this compound are theoretical estimations based on the expected electronic effects of the substituents.

The charge distribution within a molecule governs its electrostatic interactions and is a key determinant of its reactivity and physical properties. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and material properties. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) and their relative energies. nih.gov A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, with minima corresponding to stable conformers and saddle points representing transition states between them.

For this compound, the rotation around the single bonds of the dibutyrate side chains will be the primary source of conformational flexibility. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy to identify the most stable conformers. The planarity of the maleic anhydride ring is likely to be distorted to some extent by the steric hindrance of the bulky dibutyrate groups.

Reaction Mechanism Modeling via Transition State Theory

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition State Theory (TST) provides a framework for calculating the rate of a reaction by examining the properties of the transition state—the highest energy point along the reaction pathway. rug.nl

A key reaction of anhydrides is hydrolysis. researchgate.netzbaqchem.comqiboch.comzbaqchem.com For this compound, the hydrolysis of the anhydride ring would lead to the formation of a dicarboxylic acid. Computational modeling can be employed to map out the entire reaction pathway, including the reactants, transition states, intermediates, and products. The calculated activation energy (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction rate. The presence of the dihydroxy and dibutyrate groups will influence the stability of the transition state and thus the rate of hydrolysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. rug.nlresearchgate.netcore.ac.ukmdpi.com By simulating the motion of atoms over time, MD can provide insights into solvation, conformational dynamics, and intermolecular interactions. core.ac.uk

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. researchgate.netcore.ac.uk The simulations could also be used to study the aggregation behavior of the molecule in solution, which is relevant for its application in materials science.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govfrontiersin.orgmdpi.comacs.org These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) Spectroscopy | C=O stretch (anhydride) | 1780-1850 cm⁻¹ |

| C=O stretch (ester) | 1735-1750 cm⁻¹ | |

| O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical Shift (O-H) | 4.0-6.0 ppm |

| Chemical Shift (butyrate CH₂) | 2.0-2.5 ppm | |

| ¹³C NMR Spectroscopy | Chemical Shift (C=O, anhydride) | 160-170 ppm |

| Chemical Shift (C=O, ester) | 170-175 ppm |

Note: These are typical ranges for the functional groups present and would be refined by specific computational models.

Applications in Advanced Materials Science and Chemical Engineering

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

Maleic anhydride (B1165640) and its derivatives are extensively utilized in polymer synthesis, and Maleic anhydride, dihydroxy-, dibutyrate is poised to contribute to this field in several capacities. The anhydride ring is susceptible to ring-opening reactions, which can be exploited for polymerization. Furthermore, the dihydroxy groups, once deprotected from their butyrate (B1204436) esters, can participate in condensation polymerizations.

As a monomer , it can be copolymerized with various vinyl monomers, such as styrene, to create alternating copolymers. The resulting polymers would possess pendant groups derived from the dihydroxy- and dibutyrate functionalities, which could be further modified to tailor the polymer's properties. For instance, hydrolysis of the butyrate esters would yield a hydrophilic polymer with diol side chains.

As a cross-linking agent , the dihydroxy functionalities (after deprotection) can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters, creating a three-dimensional network structure. specialchem.com This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. specialchem.com The specific nature of the dibutyrate group could influence the cross-linking density and the final properties of the thermoset material.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Role of this compound | Potential Monomers/Reactants | Expected Polymer Characteristics |

| Alternating Copolymer | Monomer | Styrene, Vinyl Ethers | Functionalized thermoplastic with tunable side chains |

| Polyurethane | Cross-linking Agent (after deprotection) | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | Thermoset with enhanced rigidity and thermal stability |

| Unsaturated Polyester (B1180765) Resin | Monomer/Cross-linking Agent | Propylene glycol, Phthalic anhydride, Styrene | Thermoset with good mechanical properties for composites |

| Epoxy Resin | Curing Agent | Bisphenol A diglycidyl ether (BADGE) | Hardened, chemically resistant thermoset |

Precursor for Specialty Chemicals and Fine Chemical Intermediates

The reactivity of the anhydride ring makes this compound a valuable precursor for a variety of specialty chemicals and fine chemical intermediates. thechemco.comscispace.com Ring-opening reactions with alcohols, amines, and other nucleophiles can lead to a diverse range of derivatives with specific functionalities.

For example, reaction with an alcohol would yield a monoester, which could then be further reacted through its remaining carboxylic acid group. Similarly, reaction with an amine would produce a maleamic acid, a precursor to maleimides, which are important in various chemical syntheses and materials applications. The presence of the dihydroxy- and dibutyrate groups adds further complexity and potential for creating multifunctional molecules. These derivatives could find use in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. wikipedia.orgresearchgate.net

Table 2: Potential Derivatives from this compound and Their Applications

| Reactant | Derivative Class | Potential Application Area |

| Alcohols | Monoesters | Plasticizers, Surfactants |

| Amines | Maleamic acids, Maleimides | Pharmaceutical intermediates, Resin monomers |

| Water | Dicarboxylic acid | Building block for polyesters and polyamides |

| Dienes | Diels-Alder adducts | Curing agents for epoxy resins, Specialty monomers |

Incorporation into Novel Resins and Coatings

Maleic anhydride is a cornerstone in the production of unsaturated polyester resins and alkyd resins for coatings. riverlandtrading.com this compound can be incorporated into these systems to impart specific properties. In unsaturated polyester resins, it can be used as a partial replacement for standard maleic or phthalic anhydride to introduce flexibility and functionality. The butyrate groups could enhance compatibility with other resin components and influence the curing characteristics.

Exploration in Non-Linear Optics (NLO) Materials

The development of organic materials with non-linear optical (NLO) properties is an area of intense research for applications in telecommunications and optical computing. nih.gov The key to a molecule possessing NLO properties is often a structure with a high degree of conjugation and the presence of electron-donating and electron-withdrawing groups.

While this compound itself is not a chromophore, it can serve as a scaffold for the attachment of NLO-active moieties. researchgate.net The anhydride ring can be reacted with a chromophore containing a hydroxyl or amino group to covalently bond it to the molecule. dtic.milkoreascience.kr The resulting functionalized molecule could then be incorporated into a polymer matrix, either as a guest-host system or by polymerization of the derivative itself. The dihydroxy- and dibutyrate groups could be modified to enhance the processability and thermal stability of the final NLO material, which are critical for practical applications. researchgate.net

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, are key players in self-assembly.

This compound can be readily converted into an amphiphilic molecule. Hydrolysis of the anhydride ring would create two carboxylic acid groups, which are hydrophilic. The dibutyrate ester groups, on the other hand, are hydrophobic. This amphiphilic nature would allow the molecule to self-assemble in aqueous solutions into structures such as micelles or vesicles. researchgate.net These self-assembled structures could be used for drug delivery, as nanoreactors, or as templates for the synthesis of nanomaterials. The specific size and shape of the aggregates would be influenced by factors such as pH, temperature, and the concentration of the molecule.

Derivatization and Design of Synthetic Analogues of Maleic Anhydride, Dihydroxy , Dibutyrate

Systematic Modification of Ester Side Chains

The ester functionalities of Maleic anhydride (B1165640), dihydroxy-, dibutyrate are prime targets for systematic modification to influence properties such as solubility, steric hindrance, and intermolecular interactions. Transesterification and aminolysis are the principal reactions employed for this purpose.

Transesterification: This process involves the exchange of the butyl groups of the ester with other alkyl or functionalized alkoxy groups. The reaction is typically catalyzed by acids or bases and is driven by the removal of the liberated butanol. By employing a variety of alcohols, a library of analogues with different ester side chains can be generated. For instance, reacting the dibutyrate ester with long-chain alcohols can enhance lipophilicity, while using alcohols bearing polar functional groups (e.g., hydroxyl, amino, or ether groups) can increase hydrophilicity.

Table 1: Examples of Transesterification Reactions on Dialkyl Dihydroxymaleates

| Starting Material | Reagent Alcohol | Catalyst | Product Ester Group |

|---|---|---|---|

| Dibutyl Dihydroxymaleate | 2-Methoxyethanol | p-Toluenesulfonic acid | -(CH₂)₂OCH₃ |

| Dibutyl Dihydroxymaleate | Hexanol | Sodium methoxide | -C₆H₁₃ |

| Dibutyl Dihydroxymaleate | Benzyl alcohol | Titanium(IV) isopropoxide | -CH₂C₆H₅ |

Aminolysis: The reaction of the dibutyrate ester with primary or secondary amines leads to the formation of the corresponding amides. This transformation introduces nitrogen-containing functionalities, which can significantly alter the hydrogen bonding capabilities and basicity of the molecule. The reaction conditions can be controlled to achieve either mono- or di-amidation. The use of functionalized amines, such as amino acids or heterocyclic amines, can introduce further complexity and potential for biological activity. Aminolysis of polyesters with diamines is a known method for introducing primary amine groups onto a surface. nih.gov

Table 2: Examples of Aminolysis Reactions on Dialkyl Dihydroxymaleates

| Starting Material | Reagent Amine | Solvent | Product Amide Group |

|---|---|---|---|

| Dibutyl Dihydroxymaleate | Diethylamine | Toluene (B28343) | -N(CH₂CH₃)₂ |

| Dibutyl Dihydroxymaleate | Aniline | Xylene | -NHC₆H₅ |

| Dibutyl Dihydroxymaleate | Morpholine | DMF | -N(CH₂CH₂)₂O |

Functionalization of the Dihydroxymaleic Anhydride Core Structure

The two hydroxyl groups on the maleic anhydride core offer reactive sites for further functionalization, allowing for the introduction of a wide range of chemical moieties that can fine-tune the electronic and steric properties of the molecule.

Etherification: The hydroxyl groups can be converted to ethers through reactions with alkyl halides or other electrophiles under basic conditions. Williamson ether synthesis, for example, can be employed to introduce various alkyl or aryl groups. This modification can impact the molecule's polarity and its ability to participate in hydrogen bonding.

Acylation: Esterification of the hydroxyl groups with acylating agents such as acid chlorides or anhydrides introduces new ester functionalities. This can be used to attach a variety of groups, including those with specific spectroscopic labels or reactive handles for further conjugation. The choice of the acylating agent determines the nature of the introduced side chain.

Synthesis of Novel Heterocyclic Derivatives

The 1,2-dicarbonyl and dihydroxy functionalities of the dihydroxymaleic anhydride core make it a valuable precursor for the synthesis of various heterocyclic systems. These reactions often involve condensation with binucleophilic reagents.

Synthesis of Pyridazine Derivatives: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine-diones. These six-membered heterocyclic rings are known to exhibit a range of biological activities. The substituents on the hydrazine can be varied to generate a library of substituted pyridazinones.

Synthesis of Pyrrole (B145914) Derivatives: While not a direct cyclization, the dicarbonyl functionality can be a starting point for multi-component reactions leading to highly substituted pyrroles. For instance, in a Paal-Knorr type synthesis, the dicarbonyl compound can react with a primary amine to form the pyrrole ring. celanese.com

Synthesis of Hydantoin (B18101) Derivatives: Condensation with urea (B33335) or thiourea (B124793) can yield hydantoin or thiohydantoin derivatives, respectively. organic-chemistry.orgwikipedia.org Hydantoins are a well-known class of heterocyclic compounds with diverse pharmacological properties. wikipedia.orgresearchgate.netthieme-connect.de The reaction proceeds through the formation of an intermediate that subsequently cyclizes. researchgate.net

Investigation of Structure-Reactivity Relationships in Analogous Compounds

Understanding the relationship between the chemical structure of these analogues and their reactivity is crucial for the rational design of new compounds with desired properties. This is often investigated through kinetic studies and computational modeling.

The electronic nature of substituents on the maleic anhydride ring significantly influences its reactivity in reactions such as the Diels-Alder reaction. researchgate.netresearchgate.netstackexchange.comorganicreactions.orgacs.org Electron-withdrawing groups generally increase the reactivity of the dienophile, while electron-donating groups decrease it. The two hydroxyl groups in the core structure of the title compound are expected to have a significant electronic effect.

By systematically varying the ester side chains and the functional groups on the dihydroxy maleic anhydride core, it is possible to modulate the reactivity of the double bond and the carbonyl groups. For example, replacing the butyl esters with more electron-withdrawing groups would be expected to enhance the electrophilicity of the double bond, making it more reactive in nucleophilic addition reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict how structural modifications will affect the electronic properties, orbital energies (HOMO and LUMO), and ultimately, the reactivity of the analogues. These theoretical insights can guide the synthetic efforts towards compounds with optimized characteristics.

Advanced Analytical Methodologies for Maleic Anhydride, Dihydroxy , Dibutyrate

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying "Maleic anhydride (B1165640), dihydroxy-, dibutyrate" from complex matrices, including reaction mixtures and formulation excipients. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the quantification and purity assessment of "Maleic anhydride, dihydroxy-, dibutyrate." A significant challenge in method development is the susceptibility of the anhydride ring to hydrolysis when exposed to aqueous mobile phases, which can convert the analyte to its corresponding dicarboxylic acid. chromforum.org Therefore, method development must focus on mitigating this degradation.

Method Development: A reverse-phase HPLC (RP-HPLC) method is often the preferred approach. To minimize on-column hydrolysis, strategies may include using a mobile phase with a high organic content, rapid gradient elution, or derivatization. chromforum.orgosha.gov Derivatization with an amine, such as p-anisidine (B42471) or di-n-butylamine, can form a stable amide derivative that is less prone to hydrolysis and can be readily analyzed by RP-HPLC with UV detection. osha.govkeikaventures.com

A proposed method would utilize a C18 stationary phase with a gradient elution system. The mobile phase could consist of acetonitrile (B52724) and water, with the water component acidified with 0.1% phosphoric acid to control the ionization state of any potential acidic impurities. UV detection at approximately 210 nm is suitable, as the α,β-unsaturated carbonyl system of the maleic anhydride moiety provides a strong chromophore. sielc.comzodiaclifesciences.com

Validation: Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Parameter | Acceptance Criteria | Typical Procedure |

|---|---|---|

| Specificity | The method should be able to resolve the analyte peak from impurities and degradation products. | Analysis of placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples. Peak purity analysis using a photodiode array (PDA) detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analysis of at least five standard concentrations over the expected working range. |

| Accuracy | Recovery of 98.0% to 102.0% | Analysis of samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Six replicate injections of a standard solution or analysis of six independent sample preparations. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined by serial dilution of the standard solution or calculated from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Determined by serial dilution of the standard solution or calculated from the standard deviation of the response and the slope of the calibration curve. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

GC-MS is a powerful tool for assessing the purity of "this compound" and identifying volatile or semi-volatile impurities. The technique is particularly well-suited for detecting residual solvents, unreacted starting materials (e.g., butanol), and low-molecular-weight by-products. chromforum.orgchromatographyonline.com

The compound's ester groups make it amenable to GC analysis. A typical GC-MS method would involve a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5) or a more polar polyethylene (B3416737) glycol (WAX) phase, to achieve adequate separation. chromforum.org A temperature-programmed elution is used to separate compounds with a range of boiling points. Mass spectrometry detection provides definitive identification of separated components by comparing their mass spectra to reference libraries (e.g., NIST) and by interpreting fragmentation patterns.

Potential impurities that could be profiled using this method are listed in the table below.

| Impurity | Potential Source | Expected Mass Spectral Fragments (m/z) |

|---|---|---|

| Butan-1-ol | Residual starting material from esterification | 31, 41, 43, 56, 74 |

| Butyric acid | Hydrolysis of ester or anhydride starting material | 43, 60, 71, 88 |

| Dibutyl ether | Side reaction of butanol | 41, 57, 73, 130 |

| Maleic anhydride, dihydroxy-, monobutyrate | Incomplete esterification | Fragments corresponding to the loss of water and butyrate (B1204436) moieties. |

Quantitative Spectrophotometric and Spectrofluorimetric Methods

While chromatography is preferred for specificity, spectrophotometric methods can be developed for rapid quantification, particularly for in-process controls or screening applications. These methods typically rely on a chemical reaction that produces a colored or fluorescent species.

A potential spectrophotometric method involves the reaction of the anhydride group with hydroxylamine (B1172632) to form a hydroxamic acid. The resulting hydroxamic acid can then be chelated with iron(III) ions under acidic conditions to produce a intensely colored ferric hydroxamate complex, which can be quantified by measuring its absorbance in the visible region (approximately 500-540 nm). This method provides a measure of the total anhydride content.

Spectrofluorimetric methods generally require derivatization to introduce a fluorophore. The maleic anhydride moiety can react with a fluorescent amine or hydrazine (B178648) derivative. The resulting product would exhibit fluorescence, allowing for highly sensitive quantification at low concentration levels. The selection of the derivatizing agent would determine the optimal excitation and emission wavelengths.

Electrochemical Analysis for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." The electrochemically active center of the molecule is the electron-deficient carbon-carbon double bond within the maleic anhydride ring, which is susceptible to reduction. umich.edu

In a typical CV experiment, a solution of the compound in an aprotic solvent (e.g., acetonitrile or pyridine) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) is scanned over a potential range. umich.edu The resulting voltammogram would likely show an irreversible or quasi-reversible reduction peak corresponding to the transfer of electrons to the double bond. researchgate.net The potential at which this reduction occurs provides insight into the electron-accepting nature of the molecule. This characteristic could be useful for stability studies, as changes in the molecular structure due to degradation would likely alter the reduction potential.

| Parameter | Description/Typical Value |

|---|---|

| Working Electrode | Glassy Carbon or Platinum |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Solvent System | Acetonitrile (anhydrous) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Analyte Concentration | 1-10 mM |

| Potential Scan Range | e.g., 0 V to -2.0 V (vs. Ag/AgCl) |

| Primary Measurement | Cathodic peak potential (Epc) for the reduction of the C=C double bond. |

Development of Robust Methods for Trace Analysis and Impurity Detection

Ensuring the purity of "this compound" requires robust methods capable of detecting and quantifying impurities at trace levels (parts-per-million or lower). Such impurities could include genotoxic impurities (GTIs), heavy metals, or residual catalysts from the synthesis process. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For organic trace impurities, LC-MS/MS is the technique of choice due to its exceptional sensitivity and selectivity. Methods can be developed to target specific potential impurities, such as intermediates or by-products from the synthetic route. Derivatization may be employed to enhance ionization efficiency and improve detection limits for certain analytes. nih.govresearchgate.net For example, impurities with reactive functional groups could be tagged with a permanently charged moiety to improve their response in the mass spectrometer.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection of elemental impurities, particularly heavy metals, ICP-MS is the standard. The sample is first digested using high-purity acids in a microwave system to break down the organic matrix. The resulting solution is then introduced into the plasma, which ionizes the atoms. The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio, allowing for the detection of metals at sub-parts-per-billion levels.

The development of these robust trace analysis methods requires careful consideration of potential sources of contamination, including the purity of reagents and solvents used in the analytical procedure itself. nih.gov

| Impurity Class | Example | Primary Analytical Technique | Typical Detection Limit |

|---|---|---|---|

| Organic By-products | Isomeric variants, incompletely reacted intermediates | LC-MS/MS | < 1 ppm |

| Genotoxic Impurities (GTIs) | Alkylating agents, residual reagents | Derivatization GC-MS or LC-MS/MS | < 1 ppm |

| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd) | ICP-MS | < 10 ppb |

| Residual Solvents | Toluene (B28343), Acetonitrile, Methanol | Static Headspace GC-MS | 1-10 ppm |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards more environmentally benign processes, and the synthesis of maleic anhydride (B1165640) derivatives is no exception. A primary focus of future research will be the development of green and sustainable pathways to produce "Maleic anhydride, dihydroxy-, dibutyrate." This involves exploring renewable feedstocks, employing eco-friendly catalysts, and designing processes with higher atom economy and reduced waste generation.

One promising avenue is the utilization of bio-based platform chemicals derived from renewable biomass as starting materials. For instance, researchers are investigating the conversion of furfural, a biomass-derived aldehyde, into maleic anhydride through catalytic aerobic oxidation. rsc.org This approach offers a potential route to producing the maleic anhydride core of the target molecule from non-petroleum sources. Another innovative strategy involves the use of malic acid, which can be sourced from biological processes, as a precursor for maleic anhydride equivalents, thereby creating a more sustainable production chain. utm.myiastate.edu

The development of novel catalytic systems is also crucial for greener synthesis. Research is likely to focus on heterogeneous catalysts that can be easily separated and recycled, minimizing waste. Furthermore, enzymatic catalysis presents an attractive option for highly selective and efficient synthesis under mild reaction conditions, reducing energy consumption and by-product formation.

Table 1: Comparison of Potential Synthetic Pathways for Maleic Anhydride Derivatives

| Pathway | Feedstock | Catalyst Type | Key Advantages | Research Focus |

| Conventional | n-Butane/Benzene | Vanadium Phosphorus Oxide | Established technology, high yield | Improving catalyst lifetime and selectivity |

| Bio-based Oxidation | Furfural | Polyoxometalates, Metal Oxides | Renewable feedstock, potential for lower CO2 footprint | Catalyst development for higher efficiency and stability |

| Malic Acid Route | Malic Acid | Acid Catalysts | Direct use of a bio-based acid | Optimization of reaction conditions and yields |

| Enzymatic Synthesis | Bio-based Precursors | Lipases, Esterases | High selectivity, mild conditions, biodegradable catalysts | Enzyme engineering for specific substrates |

Predictive Modeling for New Compound Design and Applications

Computational chemistry and machine learning are emerging as powerful tools for accelerating the design and discovery of new molecules with tailored properties. In the context of "this compound," predictive modeling can be employed to explore a vast chemical space of related compounds and identify candidates with enhanced performance for specific applications.

By developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, researchers can correlate the molecular structure of maleic anhydride derivatives with their physical, chemical, and biological properties. bohrium.comresearchgate.netnih.gov These models can predict properties such as solubility, thermal stability, and reactivity, guiding the synthesis of new compounds with desired characteristics. For instance, machine learning algorithms can be trained on datasets of ester-containing molecules to predict their metabolic stability or physical properties like density. bohrium.comnih.gov

This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing. It allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for applications ranging from polymer additives to specialty chemicals. The integration of quantum mechanical methods with machine learning can further enhance the accuracy of these predictions. bohrium.com

Table 2: Potential Applications of Predictive Modeling for Maleic Anhydride Derivatives

| Modeling Technique | Predicted Property | Potential Application | Research Goal |

| QSPR | Thermal Stability, Viscosity | High-performance polymers, lubricants | Design of derivatives with enhanced durability and performance |

| QSAR | Biocidal Activity, Biodegradability | Agrochemicals, environmentally friendly materials | Identification of potent and safe active ingredients |

| Molecular Docking | Binding Affinity to Enzymes | Biocatalysis, pharmaceuticals | Design of specific enzyme inhibitors or substrates |

| Machine Learning | Material Compatibility | Polymer blends, composites | Prediction of miscibility and interfacial adhesion |

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) is a revolutionary technology that enables the rapid and automated testing of a large number of chemical compounds for a specific property or activity. chemcopilot.comwikipedia.org Integrating HTS with the synthesis of "this compound" and its analogues can dramatically accelerate the discovery of new materials with novel functionalities.

The process involves creating a library of diverse maleic anhydride derivatives by systematically varying the substituent groups. These libraries can then be screened in parallel for a wide range of properties, such as catalytic activity, polymer modification efficiency, or biological effects. The use of robotics, automated liquid handling, and sensitive detectors allows for the testing of thousands of compounds in a short period, a task that would be prohibitively time-consuming with traditional methods. chemcopilot.comyoutube.com

The data generated from HTS experiments can be used to build and refine the predictive models discussed in the previous section, creating a powerful feedback loop between computational design and experimental validation. This synergistic approach will be instrumental in identifying "hit" compounds with exceptional performance, which can then be further optimized for specific applications. nist.gov

Table 3: Workflow for High-Throughput Discovery of Maleic Anhydride Derivatives

| Step | Description | Key Technologies | Expected Outcome |

| 1. Library Synthesis | Automated or parallel synthesis of a diverse range of maleic anhydride dibutyrate analogues. | Robotic synthesis platforms, microfluidics | A large collection of novel compounds for screening. |

| 2. Assay Development | Creation of sensitive and reliable tests to measure the desired properties (e.g., catalytic turnover, polymer glass transition temperature). | Fluorescence, absorbance, or luminescence-based assays | A robust method for quantifying the performance of each compound. |

| 3. High-Throughput Screening | Automated testing of the compound library using the developed assays. | Robotic liquid handlers, plate readers | Identification of "hit" compounds with promising activity. |

| 4. Data Analysis & Hit Validation | Statistical analysis of the screening data and confirmation of the activity of the identified hits. | Data analysis software, secondary screening | A validated set of lead compounds for further development. |

Exploration of Catalytic Applications

Maleic anhydride and its derivatives possess a unique combination of reactive functional groups, making them promising candidates for a variety of catalytic applications. rsc.orgresearchgate.netkoyonchem.com Future research will likely focus on exploring the catalytic potential of "this compound" and related structures in organic synthesis.

The electron-deficient double bond and the anhydride ring in the maleic anhydride core can participate in a range of chemical transformations. For example, maleic anhydride derivatives have been shown to act as catalysts in N-oxidation reactions of pyridines using hydrogen peroxide. rsc.orgresearchgate.net The specific nature of the substituents on the maleic anhydride ring can influence the catalytic activity and selectivity.

Furthermore, the ester groups in "this compound" could be designed to participate in catalytic cycles or to modulate the electronic properties of the molecule, thereby fine-tuning its catalytic performance. Research in this area could lead to the development of novel, metal-free organocatalysts for a variety of organic transformations, contributing to the field of green chemistry. The ability to perform Diels-Alder reactions also opens up possibilities for their use as building blocks in the synthesis of more complex catalytic structures. koyonchem.com

Table 4: Potential Catalytic Reactions for Maleic Anhydride Derivatives

| Reaction Type | Role of Maleic Anhydride Derivative | Potential Substrates | Industrial Relevance |

| Oxidation | Catalyst or Co-catalyst | Alkenes, Sulfides, Amines | Fine chemicals, pharmaceuticals |

| Acylation | Acylating Agent Precursor | Alcohols, Amines | Ester and amide synthesis |

| Polymerization | Monomer or Co-monomer | Vinyl monomers | Specialty polymers and resins |

| Cycloaddition | Dienophile | Dienes | Synthesis of complex organic molecules |

Q & A

Q. What experimental methods are used to determine reactivity ratios in copolymerization involving maleic anhydride?

Reactivity ratios (e.g., r₁ and r₂) for maleic anhydride-based copolymerization can be calculated using methods like the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) approaches. For example, in allyl alcohol polyethylene glycol ether/maleic anhydride systems, low-conversion experiments revealed r₁=0.33090 (allyl ether) and r₂=0.04761 (maleic anhydride), indicating preferential incorporation of the allyl ether monomer . These methods require careful control of conversion rates (<10%) to minimize composition drift.

Q. How does solvent choice influence copolymerization kinetics of maleic anhydride with styrene?

Solvent polarity significantly impacts apparent reactivity ratios due to the "bootstrap effect," where local monomer concentrations near the growing chain differ from bulk concentrations. For styrene/maleic anhydride systems, polar solvents (e.g., dioxane) enhance alternation by stabilizing charge-transfer complexes, while non-polar solvents favor styrene homopolymerization. This necessitates solvent-specific kinetic models to resolve data contradictions .

Q. What are the primary synthetic routes for maleic anhydride, and how do they affect research-grade purity?

Maleic anhydride is synthesized via catalytic oxidation of benzene (historical) or n-butane (modern). The n-butane route dominates due to cost efficiency and higher yields (~50–60% selectivity). Research-grade purity (>99.5%) requires post-synthesis distillation and absorption processes, with key parameters including reactor temperature (400–500°C) and vanadium-phosphorus oxide (VPO) catalyst optimization .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize maleic anhydride-modified composites for mechanical performance?

DOE frameworks (e.g., factorial designs) evaluate interactions between factors like fiber type (sisal/banana), fiber volume fraction (30–50%), and additives (maleic anhydride: 0–2%wt; silica: 0–33%wt). For epoxy composites, 30% fiber volume with 2% maleic anhydride showed optimal tensile strength (Rule of Mixtures), while 50% fiber systems required Halpin-Tsai models due to interfacial slippage. Maleic anhydride did not enhance adhesion as expected, suggesting competing plasticization effects .

Q. What thermodynamic and kinetic data are critical for modeling gas-phase reactions of maleic anhydride?

Key parameters include:

- Rate coefficients : OH radical reactions show k = 1.2×10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K, increasing to 2.5×10⁻¹² at 374 K (Arrhenius fit).

- Thermodynamics : Maleic anhydride hydration (→ maleic acid) has ΔH = −58.5 kJ/mol (dioxane solvent). These data resolve discrepancies in atmospheric lifetime calculations and polymerization side reactions .

Q. How does regioselectivity in dihydroxy compound esterification with maleic anhydride influence product distribution?

In dihydroxy systems (e.g., primary/secondary alcohol mixtures), maleic anhydride preferentially acylates primary hydroxyl groups due to steric and electronic factors. However, secondary hydroxyls react at ~10–15% efficiency, producing diester byproducts. NMR and titration methods are required to quantify mono-/di-ester ratios, with molar excess (≥2:1 dihydroxy:anhydride) minimizing diester formation .

Q. What methodologies improve the adsorption capacity of maleic anhydride-modified cellulose for environmental applications?

Optimal Ca²⁺ adsorption (178 mg/g) is achieved via cellulose modification at 80°C for 9 hours (2:1 cellulose:maleic anhydride mass ratio). EDTA titration and FTIR confirm carboxyl group introduction. Competing factors include cellulose crystallinity (barrier to anhydride penetration) and crosslinking, which require balance via pre-treatment (alkaline hydrolysis) .

Data Contradiction Analysis

Q. Why do some studies report maleic anhydride as a compatibilizer while others observe no adhesion improvement?

Contradictions arise from matrix-fiber compatibility thresholds. Maleic anhydride enhances epoxy-natural fiber adhesion at low fiber loading (30%vol) by forming ester linkages. However, at 50%vol, excessive fiber crowding reduces anhydride diffusion, negating benefits. Conflicting reports may also stem from variations in anhydride grafting efficiency (e.g., melt vs. solvent methods) .

Q. How do discrepancies in occupational exposure limits (OELs) for maleic anhydride impact laboratory safety protocols?

OELs range from 0.4 mg/m³ (Denmark, 1992) to 0.081 mg/m³ (MAK 2018), reflecting differing risk assessments of animal toxicity data (lung/kidney effects). Researchers must adopt the most conservative limits and implement fume hoods, PPE, and real-time gas monitoring to mitigate acute (pulmonary edema) and chronic (asthma/allergy) risks .

Methodological Recommendations

- Reactivity Studies : Use low-conversion (<10%) experiments and multiple calculation methods (F-R, K-T, YBR) to minimize systematic errors .

- Composite Design : Pair DOE with micromechanical models (Halpin-Tsai for high-fiber systems) to predict mechanical properties .

- Environmental Applications : Optimize cellulose modification via kinetic studies (time/temperature) and validate adsorption capacity with ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.